7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine 7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15987923
InChI: InChI=1S/C9H9ClFN/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3,8H,1,4,12H2
SMILES:
Molecular Formula: C9H9ClFN
Molecular Weight: 185.62 g/mol

7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine

CAS No.:

Cat. No.: VC15987923

Molecular Formula: C9H9ClFN

Molecular Weight: 185.62 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine -

Specification

Molecular Formula C9H9ClFN
Molecular Weight 185.62 g/mol
IUPAC Name 7-chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine
Standard InChI InChI=1S/C9H9ClFN/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3,8H,1,4,12H2
Standard InChI Key OOJOKHLANUXTDY-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C=CC(=C2C1N)Cl)F

Introduction

7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amine is a complex organic compound with the CAS number 1213363-91-7 . It belongs to the indene class of compounds, characterized by a bicyclic structure that includes an amine group at the first position. The presence of chlorine and fluorine substituents at specific positions on the indene ring contributes to its unique chemical properties and potential applications.

Synthesis

The synthesis of 7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-amines, like other indene derivatives, typically involves multiple steps including reactions that require precise conditions such as temperature control and solvent choice. Techniques like chromatography are often used for purification to ensure high purity levels necessary for further research or application.

dihydr

indenes**, these types of compounds are generally investigated for their potential therapeutic properties due to their structural similarity with biologically active molecules.

Potential Therapeutic Uses

Compounds within this class may serve as precursors in drug development due to their ability to interact with biological receptors or enzymes. The presence of halogens can influence binding affinity and selectivity towards specific targets in pharmacological applications.

Related Compounds

Similar compounds include:

Compound NameStructural Features
(R)-6-Chloro-
5-fluorodihydroindenamine[Chlorine at sixth position][Fluorine at fifth position][Amine group]
(S)-7-Chloro-
4-flurodihydroindenamine[Chlorine at seventh position][Fluorine at fourth position][Amine group]

These related compounds share similar bicyclic structures but differ in halogen positions or stereochemistry (R/S configurations), which significantly affect their biological activity .

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